molecular formula C19H15N3O5S B3659060 N-(3-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide

N-(3-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide

Cat. No.: B3659060
M. Wt: 397.4 g/mol
InChI Key: KPAKYVBIKAMDPB-UHFFFAOYSA-N
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Description

N-(3-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a nitrophenyl group, and a carboxamide group

Properties

IUPAC Name

N-[3-[(4-methoxy-3-nitrobenzoyl)amino]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O5S/c1-27-16-8-7-12(10-15(16)22(25)26)18(23)20-13-4-2-5-14(11-13)21-19(24)17-6-3-9-28-17/h2-11H,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPAKYVBIKAMDPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CS3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is the coupling of a thiophene-2-carboxylic acid derivative with an amine derivative of 4-methoxy-3-nitrobenzoic acid. The reaction conditions often include the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution of the methoxy group can yield various substituted derivatives.

Scientific Research Applications

N-(3-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with cellular processes such as DNA replication or protein synthesis .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxy-3-nitrophenyl)acetamide
  • N-(4-Hydroxy-3-nitrophenyl)acetamide
  • N-(3-Amino-4-methylphenyl)acetamide

Uniqueness

N-(3-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide is unique due to its combination of a thiophene ring and a nitrophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as in organic electronics and medicinal chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide
Reactant of Route 2
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N-(3-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide

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